molecular formula C15H17NO3 B2539367 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid CAS No. 1955532-01-0

2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid

Cat. No.: B2539367
CAS No.: 1955532-01-0
M. Wt: 259.305
InChI Key: ROJPTLYTGHUIHO-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid is an organic compound with the molecular formula C15H17NO3 It is a derivative of carbazole, a tricyclic aromatic compound, and features a methoxy group at the 6-position and an acetic acid moiety at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.

    Acetic Acid Substitution: The acetic acid moiety is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 2-(6-Hydroxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid.

    Reduction: 2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethanol.

    Substitution: 2-(6-Alkoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications in different fields .

Properties

IUPAC Name

2-(6-methoxy-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-19-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16(14)9-15(17)18/h6-8H,2-5,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJPTLYTGHUIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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